molecular formula C27H27N3O3 B2586445 1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 850750-24-2

1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2586445
CAS RN: 850750-24-2
M. Wt: 441.531
InChI Key: XRWVUYYXROSLQW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a benzimidazole group, and a pyrrolidinone group . These groups are common in many pharmaceuticals and biologically active compounds.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a methoxyphenyl group (a phenyl ring with a methoxy substituent), a benzimidazole group (a fused benzene and imidazole ring), and a pyrrolidinone group (a five-membered ring containing nitrogen and a carbonyl group) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzimidazole group might participate in acid-base reactions, the methoxy group could undergo reactions typical of ethers, and the pyrrolidinone group might be involved in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like the methoxy group and the carbonyl group in the pyrrolidinone ring might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds with structures related to imidazo[1,2-a]pyridines have been explored for their potential as antiulcer agents. Despite not showing significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, highlighting their potential in drug development for gastrointestinal protection (Starrett et al., 1989).

Optical Properties for Material Science

  • A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives showcased their synthesis through a one-pot process. These compounds exhibit remarkable optical properties, including large Stokes' shifts and tunable quantum yields, making them suitable for applications in luminescent materials (Volpi et al., 2017).

Chemical Synthesis Techniques

  • Research into the synthesis of functionalized 2-carbonyl-imidazo[1,2-a]pyridines from ethyl α-benzotriazolyl-α-morpholinoacetate has been reported. These compounds are derived from primary heterocyclic amidines and isocyanides, showcasing the versatility of imidazo[1,2-a]pyridine structures for synthetic organic chemistry (Yang et al., 2015).

Antimicrobial and Antioxidant Applications

  • Novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines have been synthesized and shown to exhibit antimicrobial activity. Such findings indicate the potential of these compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Drug Discovery and Development

  • Aromatic compounds like benzimidazoles containing 1,2,3-triazoles have been synthesized and evaluated for their in vitro anticancer and antioxidant activities. This underscores the role of heterocyclic compounds in the search for new therapeutic agents (Kumaraswamy et al., 2021).

Antioxidant Activity in Chemistry

  • Research on (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) for their antioxidant activity reveals the potential of these compounds in developing treatments targeting oxidative stress-related diseases (Lavanya et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and safety measures should always be used when working with unknown compounds .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in initial studies, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

1-(3-methoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-10-12-22(13-11-19)33-15-14-29-25-9-4-3-8-24(25)28-27(29)20-16-26(31)30(18-20)21-6-5-7-23(17-21)32-2/h3-13,17,20H,14-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWVUYYXROSLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

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